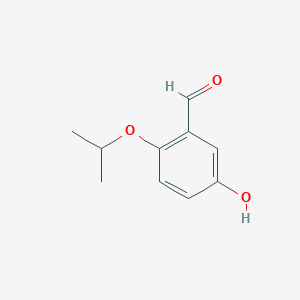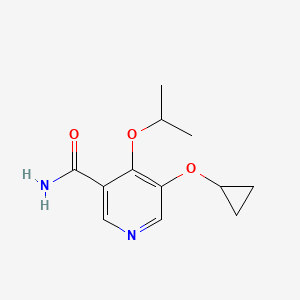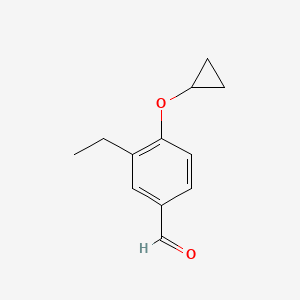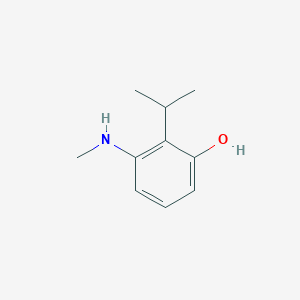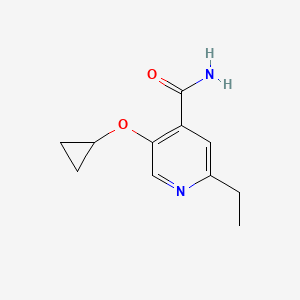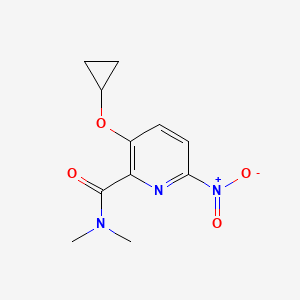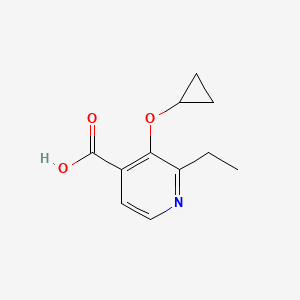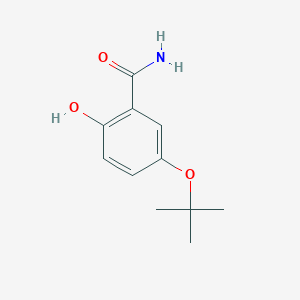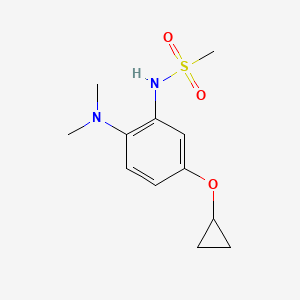
N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide: is an organic compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a phenyl ring.
Métodos De Preparación
Formation of the cyclopropoxy group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.
Introduction of the dimethylamino group: This step may involve the use of dimethylamine in the presence of a suitable catalyst.
Attachment of the methanesulfonamide group: This can be done using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or cyclopropoxy groups are replaced by other functional groups.
Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions would vary based on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a reagent in industrial chemical processes.
Mecanismo De Acción
The specific mechanism of action of N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)acetamide: This compound has an acetamide group instead of a methanesulfonamide group.
N-(5-Cyclopropoxy-2-(dimethylamino)phenyl)benzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18N2O3S |
|---|---|
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
N-[5-cyclopropyloxy-2-(dimethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-14(2)12-7-6-10(17-9-4-5-9)8-11(12)13-18(3,15)16/h6-9,13H,4-5H2,1-3H3 |
Clave InChI |
MJFXNZAGSULMBD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


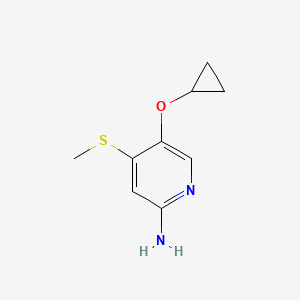

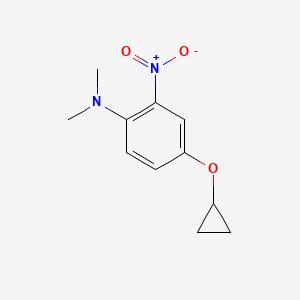
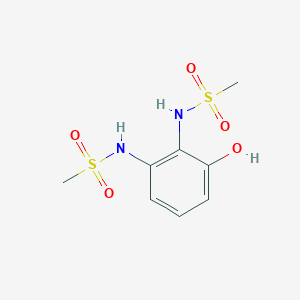
![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)
